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Compound of Interest

Compound Name: Cefoselis

Cat. No.: B1228580 Get Quote

This guide provides a detailed technical overview of the spectroscopic methodologies used in

the structural elucidation and characterization of Cefoselis, a fourth-generation cephalosporin

antibiotic. Designed for researchers, scientists, and drug development professionals, this

document synthesizes fundamental principles with practical insights into the application of

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the

analysis of this complex molecule.

Introduction to Cefoselis and the Imperative of
Spectroscopic Analysis
Cefoselis is a semisynthetic, broad-spectrum, beta-lactamase-resistant cephalosporin with

potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria.

[1] Its intricate chemical structure, featuring a β-lactam ring fused to a dihydrothiazine ring and

substituted with complex side chains, necessitates a multi-faceted analytical approach for

unambiguous identification, purity assessment, and stability studies. Spectroscopic techniques

are indispensable tools in this endeavor, providing detailed information about the molecular

framework, functional groups, and connectivity of atoms. This guide will delve into the practical

application and interpretation of NMR, IR, and Mass Spectrometry data for Cefoselis.

The Molecular Architecture of Cefoselis
A thorough understanding of the spectroscopic data begins with a clear picture of the

Cefoselis molecule.
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Molecular Formula: C₁₉H₂₂N₈O₆S₂[2]

Molecular Weight: 522.56 g/mol [2]

Caption: Chemical structure of Cefoselis.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Unraveling the Proton
Environment
Proton NMR (¹H NMR) provides information on the number of different types of protons, their

electronic environment, and their proximity to other protons. While a specific experimental

spectrum for Cefoselis is not publicly available, a predicted spectrum can be constructed

based on its known structure and typical chemical shifts for cephalosporins.[3][4]

Predicted ¹H NMR Chemical Shifts for Cefoselis
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Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity Notes

H-6 ~5.2 d
β-lactam proton,

coupled to H-7

H-7 ~5.8 dd

β-lactam proton,

coupled to H-6 and

NH

Thiazole-H ~6.8 s
Proton on the

aminothiazole ring

Pyrazole-H ~7.5 and ~6.2 d, d
Protons on the

pyrazole ring

-CH₂- (pyrazole side

chain)
~4.2 t

Methylene protons

adjacent to OH

-CH₂- (pyrazole side

chain)
~3.8 t

Methylene protons

adjacent to pyrazole N

-CH₂- (cephem core) ~3.5 and ~3.2 ABq

Diastereotopic

methylene protons at

C-2

-OCH₃ ~3.9 s
Methoxy group

protons

-NH₂ (aminothiazole) ~7.2 br s

Amine protons,

exchangeable with

D₂O

-NH- (amide) ~9.5 d
Amide proton, coupled

to H-7

-OH Variable br s

Hydroxyl proton,

exchangeable with

D₂O

Interpretation and Causality:
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The downfield chemical shifts of the β-lactam protons (H-6 and H-7) are characteristic of

protons on a strained ring system and are influenced by the adjacent sulfur atom and

carbonyl group.

The chemical shifts of the aromatic and heteroaromatic protons are in the expected

downfield region.

The diastereotopic nature of the C-2 methylene protons arises from the chiral center at C-6,

resulting in distinct signals for these two protons, often appearing as an AB quartet.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR provides a map of the carbon framework of the molecule.

Predicted ¹³C NMR Chemical Shifts for Cefoselis

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O (β-lactam) ~165

C=O (amide) ~162

C=O (carboxylate) ~163

C-2 ~125

C-3 ~130

C-4 ~120

C-6 ~58

C-7 ~59

Thiazole carbons ~105, ~142, ~168

Pyrazole carbons ~100, ~140, ~145

-CH₂- carbons ~25, ~45, ~60

-OCH₃ ~62
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Interpretation and Causality:

The carbonyl carbons of the β-lactam, amide, and carboxylate groups appear at the most

downfield chemical shifts due to the strong deshielding effect of the electronegative oxygen

atoms.

The sp² hybridized carbons of the aromatic and olefinic systems are found in the region of

approximately 100-150 ppm.

The sp³ hybridized carbons of the cephem core and the side chains appear at higher field.

Experimental Protocol: NMR Analysis of Cefoselis

Sample Preparation Data Acquisition Data Processing

Dissolve 5-10 mg of Cefoselis sulfate in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or D₂O).

Add a small amount of a reference standard (e.g., TMS or DSS).

Transfer the solution to a 5 mm NMR tube.

Place the NMR tube in the spectrometer.

Tune and shim the instrument to optimize magnetic field homogeneity.

Acquire ¹H NMR spectrum using a standard pulse sequence.

Acquire ¹³C NMR spectrum, often with proton decoupling.

Apply Fourier transformation to the raw data (FID).

Phase correct the spectra.

Calibrate the chemical shift scale using the reference standard.

Integrate the ¹H NMR signals and assign the peaks.

Click to download full resolution via product page

Caption: Workflow for NMR analysis of Cefoselis.

II. Infrared (IR) Spectroscopy
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IR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation.

Characteristic IR Absorption Bands for Cefoselis

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3400-3200 (broad) O-H and N-H Stretching

3100-3000 Aromatic/Olefinic C-H Stretching

~1770 C=O (β-lactam) Stretching

~1670 C=O (amide) Stretching

~1620 C=N and C=C Stretching

~1540 N-H Bending

~1370 S=O (sulfate)
Stretching (if present as sulfate

salt)

1300-1000 C-O and C-N Stretching

Interpretation and Causality:

The high frequency of the β-lactam carbonyl stretch (~1770 cm⁻¹) is a hallmark of the

strained four-membered ring.[5]

The broadness of the O-H and N-H stretching bands is due to hydrogen bonding.

The presence of a strong band around 1370 cm⁻¹ would be indicative of the sulfate counter-

ion in Cefoselis sulfate.[4]

Experimental Protocol: IR Analysis of Cefoselis
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Sample Preparation (KBr Pellet) Data Acquisition Data Processing

Grind 1-2 mg of Cefoselis with ~100 mg of dry KBr powder.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Place the KBr pellet in the sample holder of the IR spectrometer.

Record the background spectrum (air or KBr pellet).

Record the sample spectrum.

Subtract the background spectrum from the sample spectrum.

Identify and label the major absorption bands.

Major Fragments

Cefoselis [M+H]⁺
m/z 523.1

Fragment A
(Loss of pyrazole side chain)

m/z ~351

 - C₇H₁₀N₃O 

Fragment B
(Cleavage of β-lactam ring)

m/z ~297

 - C₉H₉N₄O₂S 

Fragment C
(Aminothiazole side chain)

m/z ~156

 - C₁₄H₁₄N₅O₅S₂ 

Click to download full resolution via product page

Caption: Proposed fragmentation pathway for Cefoselis.

Interpretation and Causality:

Fragment A: This fragment likely arises from the cleavage of the C-3 methylene bridge,

leading to the loss of the substituted pyrazole moiety.

Fragment B: A characteristic fragmentation pathway for cephalosporins involves the

cleavage of the four-membered β-lactam ring. [6]* Fragment C: This ion corresponds to the

protonated aminothiazole methoxyiminoacetyl side chain.
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Experimental Protocol: ESI-MS Analysis of Cefoselis

Sample Preparation Data Acquisition Data Analysis

Prepare a dilute solution of Cefoselis (e.g., 1-10 µg/mL) in a suitable solvent (e.g., methanol/water with 0.1% formic acid). Infuse the sample solution into the ESI source of the mass spectrometer.

Acquire the full scan mass spectrum in positive ion mode.

Select the [M+H]⁺ ion for MS/MS analysis and acquire the product ion spectrum.

Determine the accurate mass of the molecular ion and its fragments.

Propose elemental compositions for the observed ions.

Elucidate the fragmentation pathways.

Click to download full resolution via product page

Caption: Workflow for ESI-MS analysis of Cefoselis.

Conclusion
The comprehensive spectroscopic analysis of Cefoselis, employing a combination of NMR, IR,

and Mass Spectrometry, provides a robust framework for its structural confirmation and

characterization. While this guide has presented predicted data in the absence of publicly

available experimental spectra, the principles and methodologies described herein are

fundamental to the analytical workflow for this and other complex pharmaceutical compounds.

The synergistic application of these techniques allows for a detailed and confident elucidation

of the molecular structure, ensuring the quality, safety, and efficacy of this important fourth-

generation cephalosporin.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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